Dimetil ciclobut-1-eno-1,2-dicarboxilato

Descripción general

Descripción

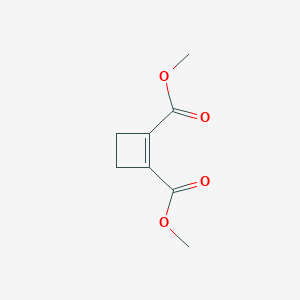

Dimethyl cyclobut-1-ene-1,2-dicarboxylate is an organic compound with the molecular formula C(_8)H(_10)O(_4). It is a derivative of cyclobutene, featuring two ester groups attached to the 1 and 2 positions of the cyclobutene ring. This compound is of interest due to its unique structural properties and its utility in various chemical reactions and applications.

Aplicaciones Científicas De Investigación

Dimethyl cyclobut-1-ene-1,2-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimethyl cyclobut-1-ene-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where cyclobutadiene reacts with dimethyl maleate under controlled conditions to form the desired product. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of dimethyl cyclobut-1-ene-1,2-dicarboxylate often involves large-scale Diels-Alder reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the final product .

Análisis De Reacciones Químicas

Types of Reactions: Dimethyl cyclobut-1-ene-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

Reduction: Lithium aluminum hydride (LiAlH(_4)) is often used for reduction reactions.

Substitution: Reagents such as sodium methoxide (NaOMe) can facilitate nucleophilic substitution.

Major Products:

Oxidation: Dimethyl cyclobut-1-ene-1,2-dicarboxylate can be oxidized to form cyclobutene-1,2-dicarboxylic acid.

Reduction: Reduction yields dimethyl cyclobut-1-ene-1,2-diol.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Mecanismo De Acción

The mechanism by which dimethyl cyclobut-1-ene-1,2-dicarboxylate exerts its effects depends on the specific reaction or application. In chemical reactions, the ester groups are highly reactive, allowing for various transformations. The cyclobutene ring can undergo ring-opening reactions, leading to the formation of new compounds. Molecular targets and pathways involved in biological applications are still under investigation, with studies focusing on its interaction with enzymes and other proteins .

Comparación Con Compuestos Similares

Dimethyl maleate: Similar in structure but lacks the cyclobutene ring.

Dimethyl fumarate: An isomer of dimethyl maleate with different reactivity.

Cyclobutene-1,2-dicarboxylic acid: The non-esterified form of dimethyl cyclobut-1-ene-1,2-dicarboxylate.

Uniqueness: Dimethyl cyclobut-1-ene-1,2-dicarboxylate is unique due to its combination of a strained cyclobutene ring and reactive ester groups. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler compounds like dimethyl maleate or dimethyl fumarate .

Actividad Biológica

Dimethyl cyclobut-1-ene-1,2-dicarboxylate (DMCBD) is an organic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biological applications. This article explores the biological activity of DMCBD, including its interactions with biomolecules, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DMCBD is characterized by its cyclobutane ring and two ester functional groups. Its structure allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of DMCBD is primarily attributed to its ability to interact with various biomolecules. The ester groups are highly reactive, enabling DMCBD to undergo hydrolysis and other transformations in biological systems. The cyclobutene ring can also participate in ring-opening reactions, which may lead to the formation of biologically active derivatives.

1. Antimicrobial Properties

Research indicates that DMCBD exhibits antimicrobial activity against various pathogens. For instance, studies have shown that compounds derived from DMCBD can inhibit the growth of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This is particularly significant given the rising incidence of drug-resistant strains of Mtb.

2. Enzyme Inhibition

DMCBD has been investigated for its potential to inhibit key enzymes involved in bacterial cell wall synthesis, such as DprE1 (Decaprenylphosphoryl-β-d-ribose 2′-epimerase). Inhibition of this enzyme disrupts the synthesis of essential components of the bacterial cell wall, leading to cell death. Molecular docking studies have suggested that DMCBD derivatives can bind effectively to the active site of DprE1, demonstrating promising inhibitory potential against tuberculosis .

3. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of DMCBD. Preliminary results indicate that while certain derivatives show cytotoxic effects on cancer cell lines, others exhibit selective toxicity towards bacterial cells without adversely affecting human cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .

Case Study 1: Synthesis and Evaluation

A study published in Nature explored the synthesis of DMCBD derivatives and their biological evaluation against Mtb. The researchers employed high-throughput screening methods to identify potent inhibitors. Among the tested compounds, several demonstrated significant antibacterial activity with low cytotoxicity towards mammalian cells .

Case Study 2: Structure-Activity Relationship (SAR)

In another investigation, a series of DMCBD analogs were synthesized to establish a structure-activity relationship (SAR). The study aimed to identify key structural features that enhance antimicrobial activity. Results indicated that modifications at specific positions on the cyclobutane ring significantly influenced both potency and selectivity against Mtb .

Research Findings Summary

| Study | Findings | Implications |

|---|---|---|

| Nature Study | Identified potent DMCBD derivatives against Mtb | Potential for new TB treatments |

| SAR Investigation | Structural modifications enhance antimicrobial properties | Insights for drug design |

Propiedades

IUPAC Name |

dimethyl cyclobutene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWIAJMHYRJHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40312058 | |

| Record name | Dimethyl cyclobut-1-ene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-10-5 | |

| Record name | 1128-10-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl cyclobut-1-ene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Dimethyl cyclobut-1-ene-1,2-dicarboxylate in organic synthesis?

A1: Dimethyl cyclobut-1-ene-1,2-dicarboxylate serves as a valuable building block in organic synthesis. Its key application lies in its ability to participate in Diels-Alder reactions with dienes. This reaction enables the formation of six-membered rings, which can subsequently undergo aromatization to generate compounds like benzocyclobutene and its derivatives [].

Q2: Can Dimethyl cyclobut-1-ene-1,2-dicarboxylate be used to synthesize complex molecules?

A2: Yes, Dimethyl cyclobut-1-ene-1,2-dicarboxylate can be utilized to synthesize complex molecules. For instance, it reacts with cyclohexene in a photocycloaddition reaction, ultimately yielding trans-cyclohexyl-1,2-bisacrylate []. This bisacrylate serves as a versatile intermediate for synthesizing various other compounds, including trans-octahydro-1H-inden-2-ols and trans-hexahydro-1H-inden-2-one, through unique stereoselective intramolecular reactions [].

Q3: Are there any enzymatic methods for selective hydrolysis of Dimethyl cyclobut-1-ene-1,2-dicarboxylate?

A3: Yes, researchers have demonstrated the selective hydrolysis of Dimethyl cyclobut-1-ene-1,2-dicarboxylate to its corresponding monoester using enzymes. Both commercially available immobilized lipase B from Candida antarctica and porcine liver esterase proved effective for this transformation, achieving yields of 78% and 87%, respectively []. This enzymatic approach offers a milder and potentially more environmentally friendly alternative to traditional chemical hydrolysis methods.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.